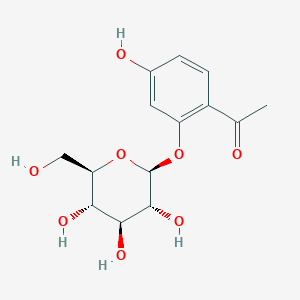
Bungeiside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bungeiside B is a natural product that is found in the roots of the plant Bungea japonica. It has been identified as a potential therapeutic agent due to its various pharmacological properties. Bungeiside B has been extensively studied in recent years, and its mechanism of action and physiological effects have been elucidated.
Wirkmechanismus
The mechanism of action of Bungeiside B is not fully understood. However, it has been found to modulate various signaling pathways in the body. Bungeiside B has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism. Bungeiside B has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer.
Biochemische Und Physiologische Effekte
Bungeiside B has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, such as TNF-α and IL-6. Bungeiside B has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes in the body. It has been found to improve glucose metabolism and insulin sensitivity in diabetic animals. Bungeiside B has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Bungeiside B has several advantages for lab experiments. It is a natural product, which makes it easy to obtain and study. Bungeiside B has been found to have low toxicity and is well-tolerated in animals. However, the low yield of Bungeiside B and its complex structure make it difficult to synthesize and study. The limited availability of Bungeiside B also makes it challenging to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Bungeiside B. Further research is needed to fully understand the mechanism of action of Bungeiside B. Studies are also needed to investigate the potential therapeutic effects of Bungeiside B in humans. Efforts should be made to develop more efficient methods for the synthesis of Bungeiside B. The development of novel drug delivery systems for Bungeiside B could also enhance its therapeutic potential.
Conclusion
Bungeiside B is a natural product that has various pharmacological properties. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Bungeiside B has been found to modulate various signaling pathways in the body, and its mechanism of action is not fully understood. Although there are limitations to studying Bungeiside B, its potential therapeutic benefits make it a promising area of research. Further studies are needed to fully understand the therapeutic potential of Bungeiside B.
Wissenschaftliche Forschungsanwendungen
Bungeiside B has been studied for its various pharmacological properties. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Bungeiside B has also been shown to have antioxidant properties and can protect against oxidative stress. These properties make Bungeiside B a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
149561-88-6 |
|---|---|
Produktname |
Bungeiside B |
Molekularformel |
C14H18O8 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
1-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
UEIZKRYEGCOJBJ-RKQHYHRCSA-N |
Isomerische SMILES |
CC(=O)C1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Andere CAS-Nummern |
149561-88-6 |
Synonyme |
2-O-glucosyl-4-hydroxyacetophenone bungeiside B bungeiside-B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



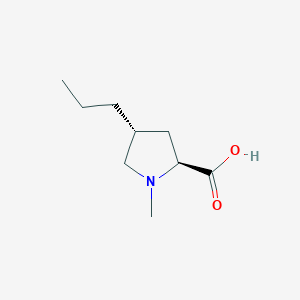
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
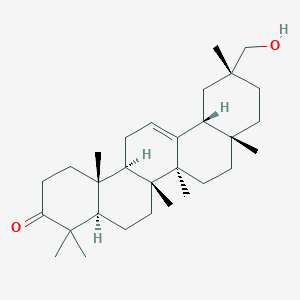
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
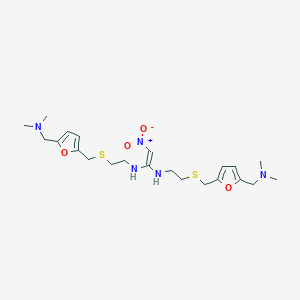
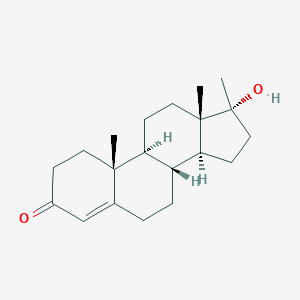
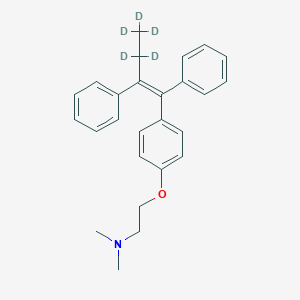
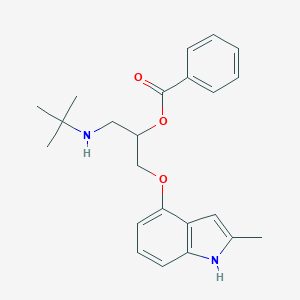
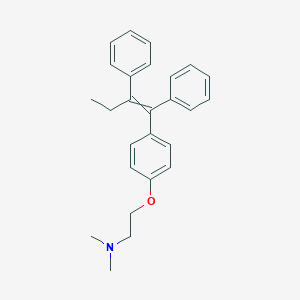
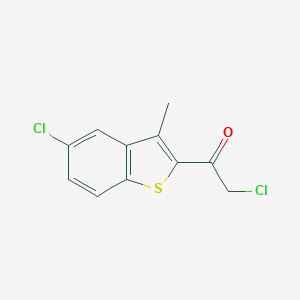
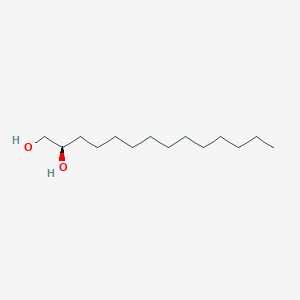
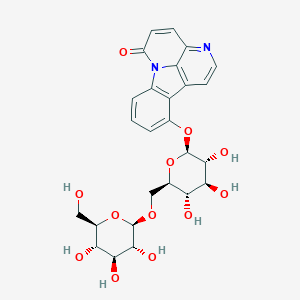
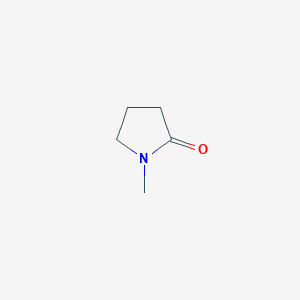
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)